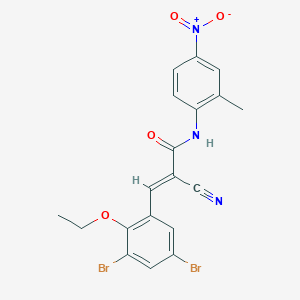
(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H15Br2N3O4 and its molecular weight is 509.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Research on similar compounds to "(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide" includes studies on nitrile and non-nitrile pyridine products from reactions involving 2-cyano-3-(x-nitrophenyl)prop-2-enamides. These reactions afford various pyridine carboxylates and piperidine carboxylates, indicating a pathway for synthesizing complex heterocycles which could have implications in drug design and organic synthesis (O'callaghan et al., 1999).
Medicinal Chemistry Applications
The compound has structural similarities to entacapone, a COMT inhibitor used in the treatment of Parkinson's disease. A study detailing a new synthesis of entacapone and related compounds underlines the importance of these chemical frameworks in developing therapeutic agents. This research might reflect the potential medicinal chemistry applications of "this compound" in exploring novel drug candidates, especially in neurodegenerative diseases (Harisha et al., 2015).
Corrosion Inhibition
Another aspect of research involves the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions. These studies can inform the use of similar compounds in protecting metals from corrosion, which is vital in industrial applications. The effectiveness of these inhibitors is often evaluated through electrochemical methods, providing insights into how "this compound" might perform in similar roles (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N3O4/c1-3-28-18-12(8-14(20)9-16(18)21)7-13(10-22)19(25)23-17-5-4-15(24(26)27)6-11(17)2/h4-9H,3H2,1-2H3,(H,23,25)/b13-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIGRFNLVWYWIB-NTUHNPAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2408062.png)
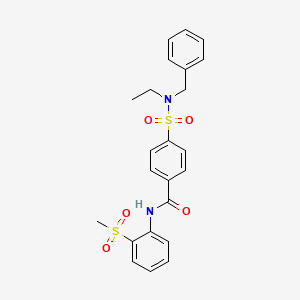
![4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2408064.png)
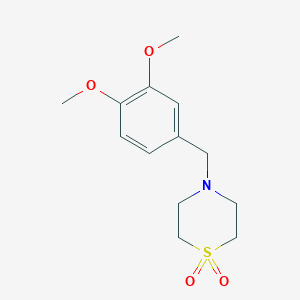
![N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2408066.png)

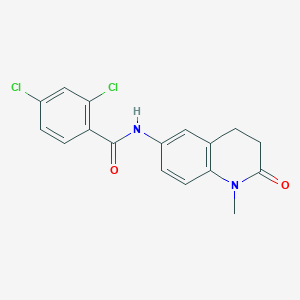
![4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2408075.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide](/img/structure/B2408076.png)
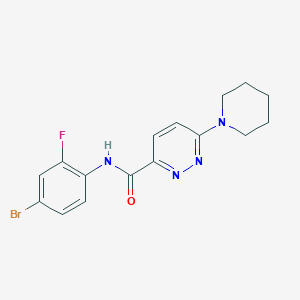
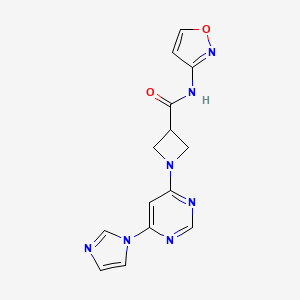

![N-(2,5-dimethoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2408082.png)